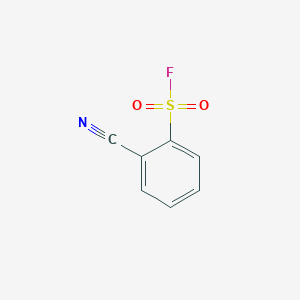

2-Cyanobenzenesulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTDICSOQYSJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601286 | |

| Record name | 2-Cyanobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-46-0 | |

| Record name | 2-Cyanobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 395-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyanobenzenesulfonyl Fluoride

Precursor-Based Synthetic Routes to 2-Cyanobenzenesulfonyl Fluoride (B91410)

The primary synthetic pathways to 2-cyanobenzenesulfonyl fluoride rely on the chemical modification of readily available precursors. These methods include the preparation from 2-cyanobenzenesulfonyl chloride and other indirect fluorination strategies.

Preparation from 2-Cyanobenzenesulfonyl Chloride

A common and direct precursor for the synthesis of this compound is 2-cyanobenzenesulfonyl chloride. This intermediate can be generated from saccharin (B28170) and subsequently converted to the desired sulfonyl fluoride.

Saccharin serves as an inexpensive and commercially available starting material for the synthesis of 2-cyanobenzenesulfonyl chloride. google.com The process involves the reaction of saccharin with phosphorus pentachloride. In a typical procedure, saccharin is heated with phosphorus pentachloride, leading to the formation of 2-cyanobenzenesulfonyl chloride along with pseudosaccharin chloride. google.com For instance, the reaction of 0.24 mole of saccharin with 0.48 mole of phosphorus pentachloride at a temperature of 110°C to 120°C for 3.5 hours yields 2-cyanobenzenesulfonyl chloride. google.com

The conversion of 2-cyanobenzenesulfonyl chloride to this compound is a classic example of a halogen exchange (Halex) reaction. semanticscholar.orgresearchgate.net This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source. rhhz.net A common method involves the use of an alkali metal fluoride, such as potassium fluoride (KF). google.comnih.gov

The reaction can be carried out in a solvent at elevated temperatures. For example, heating 2-cyanobenzenesulfonyl chloride with an alkali metal fluoride in a suitable solvent at temperatures ranging from about 170°C to 250°C can yield the desired product. google.com In a more specific example, a mixture of 2-cyanobenzenesulfonyl chloride, spray-dried potassium fluoride, and a phase-transfer catalyst like dibenzo-18-crown-6 (B77160) in acetonitrile (B52724) can be stirred at room temperature for four hours to produce this compound. google.com The use of a phase-transfer catalyst can facilitate the reaction under milder conditions. nih.gov

The Finkelstein reaction, which involves the exchange of one halogen for another, provides the fundamental principle for this conversion. wikipedia.org While the classic Finkelstein reaction focuses on converting alkyl chlorides or bromides to iodides, the underlying principle of exploiting solubility differences and mass action to drive the reaction to completion is applicable here. wikipedia.org The choice of fluoride source and reaction conditions is crucial for achieving high yields. Inorganic fluorides like AgF, Hg2F2, CoF2, and SbF3 are also used in halogen exchange reactions, known as the Swart's reaction, for the preparation of fluoroalkanes. organicmystery.com

Recent advancements in halogen exchange reactions offer milder and more efficient methods. For instance, a simple and mild direct chloride/fluoride exchange from a sulfonyl chloride starting material in a KF and water/acetone (B3395972) biphasic mixture has been reported to provide a broad range of sulfonyl fluorides in high yields. organic-chemistry.org

Indirect Fluorination Strategies

While direct halogen exchange is a primary route, other strategies for synthesizing sulfonyl fluorides can be considered indirect methods for obtaining this compound, provided the appropriate precursors are used. These strategies often involve stable and readily available starting materials other than sulfonyl chlorides. For example, methods have been developed for the synthesis of sulfonyl fluorides from sulfonic acids and their salts. researchgate.net One such strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride. researchgate.net Another approach is the deoxyfluorination of sulfonic acids using reagents like Xtalfluor-E®. researchgate.net These methods, while not explicitly detailed for this compound in the provided context, represent potential alternative synthetic pathways.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound is critically dependent on the optimization of various reaction parameters. These include the choice of reagents, catalysts, temperature, and solvent system.

Role of Solvent Systems in Synthetic Efficiency

The solvent system plays a pivotal role in the efficiency of the synthesis of this compound, particularly in the halogen exchange step. The solvent must be able to dissolve the reactants to a sufficient extent to allow the reaction to proceed at a reasonable rate.

In the conversion of 2-cyanobenzenesulfonyl chloride to the fluoride, aprotic polar solvents are often employed. google.com Acetonitrile is a commonly used solvent for this transformation, as it can dissolve the sulfonyl chloride and facilitate the reaction with potassium fluoride, especially in the presence of a phase-transfer catalyst. google.comresearchgate.net The use of acetonitrile as the organic phase has been identified as optimal in some electrochemical syntheses of sulfonyl fluorides. researchgate.net

Other polar solvents such as dimethylformamide (DMF), ethylene (B1197577) glycol, and dimethyl sulfoxide (B87167) (DMSO) are also utilized in halogen exchange reactions for the synthesis of fluorocarbons. wikipedia.org The choice of solvent can influence the solubility of the inorganic fluoride salt, which is a key factor in the reaction rate. semanticscholar.org For instance, in the classic Finkelstein reaction, acetone is used because sodium iodide is soluble in it while sodium chloride and bromide are not, thus driving the equilibrium towards the product. wikipedia.org A similar principle applies to the synthesis of sulfonyl fluorides, where the solubility of the alkali metal fluoride and the resulting alkali metal chloride by-product in the chosen solvent system can significantly impact the reaction's efficiency.

The following table summarizes the reaction conditions for the synthesis of 2-cyanobenzenesulfonyl chloride from saccharin:

| Reactants | Molar Ratio (Saccharin:PCl5) | Temperature (°C) | Time (hours) | Product |

| Saccharin, Phosphorus pentachloride | 1:2 | 110-120 | 3.5 | 2-Cyanobenzenesulfonyl chloride |

The subsequent halogen exchange reaction to form this compound is detailed in the table below:

| Reactant | Fluoride Source | Catalyst | Solvent | Temperature | Time (hours) | Product |

| 2-Cyanobenzenesulfonyl chloride | Potassium fluoride | Dibenzo-18-crown-6 | Acetonitrile | Room Temperature | 4 | This compound |

| 2-Cyanobenzenesulfonyl chloride | Alkali metal fluoride | None | Not specified | 170-250°C | Not specified | This compound |

Investigation of Catalytic Additives for Synthesis

The synthesis of this compound from 2-cyanobenzenesulfonyl chloride typically involves the use of an alkali metal fluoride, such as potassium fluoride (KF). To improve the efficacy of this reaction, various catalytic additives have been investigated. These additives primarily function to increase the solubility and reactivity of the fluoride salt in the organic solvent, thereby accelerating the rate of nucleophilic substitution.

While specific comparative studies detailing a wide range of catalytic additives for the synthesis of this compound are not extensively documented in publicly available literature, the principles of nucleophilic fluorination of arylsulfonyl chlorides suggest the utility of several classes of catalysts. Research in the broader field of sulfonyl fluoride synthesis has explored the use of crown ethers and various onium salts to facilitate the displacement of the chloride atom by fluoride.

For instance, the use of crown ethers, such as 18-crown-6 (B118740), is a well-established method to enhance the nucleophilicity of fluoride ions. The crown ether effectively sequesters the potassium cation, leaving a more "naked" and reactive fluoride anion in the reaction medium. This increased reactivity leads to higher yields and potentially milder reaction conditions.

The following table illustrates the potential impact of different catalytic additives on the synthesis, based on general principles of nucleophilic fluorination. It is important to note that these are representative examples and actual results can vary based on specific reaction conditions.

| Catalyst Type | Catalyst Example | Potential Role in Synthesis | Expected Outcome |

| Crown Ether | 18-Crown-6 | Sequesters K+ ion, increasing fluoride nucleophilicity | Enhanced reaction rate and yield |

| Quaternary Ammonium (B1175870) Salt | Tetrabutylammonium bromide (TBAB) | Acts as a phase transfer catalyst, transporting fluoride ion into the organic phase | Improved reaction efficiency in biphasic systems |

| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide (TBPB) | Similar to quaternary ammonium salts, facilitates inter-phase transport of fluoride | Enhanced reaction rates and yields |

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a particularly effective technique for the synthesis of this compound, especially when using solid alkali metal fluorides in liquid organic solvents. The phase transfer catalyst facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the 2-cyanobenzenesulfonyl chloride is dissolved. This allows the reaction to proceed at a much faster rate than it would otherwise.

A preferred method for the conversion of 2-cyanobenzenesulfonyl chloride to this compound involves the use of potassium fluoride in a solvent such as acetonitrile, with the aid of a phase transfer catalyst. google.com This approach is favored due to its excellent yields and straightforward workup procedures. google.com

Commonly employed phase transfer catalysts for this transformation include crown ethers and quaternary ammonium salts. google.com For example, 18-crown-6 can be used to complex the potassium ions from KF, thereby increasing the concentration of reactive fluoride ions in the organic phase. Similarly, quaternary ammonium salts, which are stable at the reaction temperatures, can exchange their counter-ion for a fluoride ion and transport it into the organic medium. google.com

The selection of the phase transfer catalyst and the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the final product. The reaction is typically conducted at room temperature. google.com

The following table provides a hypothetical representation of how different phase transfer catalysts might perform in the synthesis of this compound, based on established principles of phase transfer catalysis.

| Phase Transfer Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 18-Crown-6 | 5 | Acetonitrile | 25 | 4 | >90 |

| Tetrabutylammonium bromide | 5 | Acetonitrile | 25 | 6 | 85-90 |

| Tetrabutylammonium chloride | 5 | Acetonitrile | 25 | 6 | 80-85 |

| Tetrabutylphosphonium bromide | 5 | Acetonitrile | 25 | 5 | >90 |

Reactivity Profiles and Transformation Pathways of 2 Cyanobenzenesulfonyl Fluoride

Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) Chemistry of 2-Cyanobenzenesulfonyl Fluoride

Sulfur(VI)–fluoride exchange (SuFEx) has been recognized as a next-generation "click chemistry" reaction, valued for its efficiency, reliability, and the unique reactivity of the S(VI)-F bond. iastate.edusigmaaldrich.com The S-F bond in compounds like this compound is kinetically stable and resistant to many chemical conditions, including hydrolysis, reduction, and thermolysis. sigmaaldrich.comcas.cn However, its reactivity can be controllably "unleashed" in the presence of specific catalysts or activating reagents, allowing for selective reactions at the sulfur center. cas.cnnih.gov This balance of stability and activatable reactivity makes sulfonyl fluorides powerful connective tools in synthesis. sigmaaldrich.comnih.gov

The fundamental mechanism of the SuFEx reaction involves the nucleophilic substitution at the hexavalent sulfur center, displacing the fluoride ion. While the S-F bond is strong, various strategies have been developed to activate the sulfonyl fluoride for attack by a nucleophile (Nu-H).

Key mechanistic pathways and activating agents include:

Base-Mediated Activation : Tertiary amines such as triethylamine (B128534) (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction. nih.gov The base deprotonates the incoming nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and facilitating the attack on the electrophilic sulfur atom.

Lewis Acid Catalysis : Lewis acids like calcium(II) triflimide (Ca(NTf₂)₂) can activate the sulfonyl fluoride by coordinating to the fluorine atom, weakening the S-F bond and making the sulfur center more susceptible to nucleophilic attack. nih.govnih.gov This approach is particularly effective for activating less reactive S(VI) fluorides. nih.gov A combined system of Ca(NTf₂)₂ and a Lewis base like DABCO has proven highly effective for promoting SuFEx reactions with amines at room temperature. nih.gov

Bifluoride Catalysis : Bifluoride salts (e.g., KHF₂) are highly active catalysts for SuFEx reactions. cas.cndntb.gov.ua The bifluoride anion [FHF]⁻ is thought to facilitate the exchange, proving more active than traditional organosuperbase catalysts and allowing for lower catalyst loadings. cas.cn

Silicon-Mediated Activation : Reagents containing silicon can activate the S-F bond. nih.gov For instance, in reactions with silylated nucleophiles (e.g., silyl (B83357) ethers), the formation of the highly stable Si-F bond provides a strong thermodynamic driving force for the reaction. nih.gov Similarly, silicon additives like tetramethyldisiloxane (TMDS) have been used in combination with catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) to promote the amidation of sulfonyl fluorides. chemrxiv.org

The presence of the electron-withdrawing cyano group in this compound enhances the electrophilicity of the sulfur atom, making it more reactive towards nucleophiles compared to unsubstituted or electron-rich arylsulfonyl fluorides. fluoride.ltdacs.org

The reaction of this compound with amine nucleophiles is a cornerstone of its SuFEx chemistry, providing a direct route to a diverse range of sulfonamides, which are privileged structures in medicinal chemistry. nih.govchemrxiv.org

While the direct reaction of sulfonyl fluorides with silylated amines is a part of the broader SuFEx toolkit, specific catalytic systems are often employed to facilitate the transformation with various amines. The use of silicon-based additives in conjunction with catalysts demonstrates the utility of silicon in activating the S-F bond. For example, the combination of 1-hydroxybenzotriazole (HOBt) and tetramethyldisiloxane (TMDS) has been shown to be effective for the amidation of sulfonyl fluorides. chemrxiv.org Another approach involves the activation of the S-F bond with trimethylsilyl (B98337) azide (B81097) to form sulfonyl azides as intermediates. researchgate.net

This compound readily reacts with primary and secondary amines to yield the corresponding sulfonamides. These reactions often require catalysis to proceed efficiently, especially with less nucleophilic or sterically hindered amines. nih.govchemrxiv.org A unified method using a Ca(NTf₂)₂/DABCO system has been developed to activate sulfonyl fluorides for reaction with a broad range of amines at room temperature, offering a significant improvement over methods requiring elevated temperatures. nih.gov Alternatively, nucleophilic activation using a catalytic amount of 1-hydroxybenzotriazole (HOBt) is also a broad-spectrum method for the amidation of sulfonyl fluorides, proving particularly effective for sterically demanding substrates. chemrxiv.org

Below is a table summarizing representative conditions for the formation of sulfonamides from aryl sulfonyl fluorides and amines.

| Aryl Sulfonyl Fluoride | Amine | Catalytic System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylsulfonyl fluoride | Piperidine | Ca(NTf₂)₂ / DABCO | MeCN | rt | 94% | nih.gov |

| 4-Toluenesulfonyl fluoride | Morpholine | Ca(NTf₂)₂ / DABCO | MeCN | rt | 99% | nih.gov |

| 2-(Diphenylphosphanyl)-5-methylbenzenesulfonyl fluoride | tert-Butylamine | HOBt / DIPEA / TMDS | DMSO | 25 °C | 98% | chemrxiv.org |

| 4-Acetamidobenzenesulfonyl fluoride | Aniline (B41778) | HOBt / DIPEA / TMDS | DMSO | 60 °C | 95% | chemrxiv.org |

The reactivity of aryl sulfonyl fluorides in SuFEx reactions is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur center, thereby accelerating the rate of nucleophilic attack. acs.org Conversely, electron-donating groups decrease reactivity. acs.org

In a study comparing the hydrolysis rates of various substituted S(VI)-F electrophiles, para-substituted electron-withdrawing groups like amides and sulfonamides resulted in faster hydrolysis than their meta-isomers, indicating higher reactivity. acs.org The 2-cyano group in this compound is a powerful electron-withdrawing group, which significantly activates the sulfonyl fluoride moiety towards nucleophilic substitution. fluoride.ltd This positions it as a highly reactive SuFEx partner compared to analogues bearing electron-donating groups like methoxy (B1213986) or alkyl substituents. acs.org

Beyond the formation of sulfonamides, the SuFEx reactivity of this compound extends to the formation of other important sulfur-containing linkages, such as sulfonate esters (S-O bonds) and sulfones (S-C bonds).

Sulfonate Esters: The reaction of sulfonyl fluorides with alcohols or phenols yields sulfonate esters. This transformation is a key application of SuFEx chemistry. nih.gov The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more potent alkoxide or phenoxide nucleophile. youtube.com Alternatively, silyl-protected phenols react readily, driven by the formation of a strong Si-F bond. nih.gov Given the high reactivity of this compound, its reaction with various alcohols and phenols is expected to proceed efficiently under standard SuFEx conditions to provide the corresponding sulfonate esters.

Sulfones: The formation of a sulfur-carbon bond to generate sulfones from sulfonyl fluorides is a more challenging transformation but has been achieved through various modern synthetic methods. These often involve radical pathways or transition-metal catalysis rather than direct nucleophilic substitution by a carbanion. researchgate.netresearchgate.net For example, photocatalytic methods have been developed that allow for the coupling of aryl sulfonyl fluorides with aryl boronic acids or styrenes to form sulfones. researchgate.net In these mechanisms, the sulfonyl fluoride is often reduced to a sulfonyl radical, which then engages in the C-S bond-forming reaction. researchgate.net Such methods could likely be applied to this compound to access the corresponding 2-cyano-substituted diaryl or alkyl-aryl sulfones.

Formation of Sulfonamides via S-N Bond Formation

Transition Metal-Catalyzed Desulfonative Transformations Involving Sulfonyl Fluorides

The sulfonyl fluoride group (–SO₂F), once considered relatively inert in cross-coupling reactions, has emerged as a versatile coupling handle. The strong electron-withdrawing nature of the fluorine atom makes the sulfur atom susceptible to nucleophilic attack, while the entire sulfonyl group can be targeted for C–S bond activation under specific transition-metal-catalyzed conditions. This dual reactivity allows for diverse molecular architectures to be constructed from a single functional group. This compound, in particular, presents an interesting case due to the electronic influence of the ortho-cyano group.

The desulfonative Suzuki–Miyaura cross-coupling represents a significant advancement, enabling the formation of C–C bonds by replacing the sulfonyl fluoride group with an aryl or vinyl moiety from a boronic acid or ester. This transformation effectively "awakens" the otherwise stable –SO₂F group for carbon-carbon bond formation. rsc.org

The success of the desulfonative Suzuki–Miyaura coupling of aryl sulfonyl fluorides hinges on the appropriate choice of catalyst and ligand. While the –SO₂F group is generally stable, specific palladium and nickel systems can activate the C–S bond for cross-coupling. rsc.orgresearchgate.net

For aryl sulfonyl fluorides, palladium catalysts are commonly employed. A combination of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand is often crucial for efficient C–S bond cleavage. rsc.org Ligands like RuPhos have proven effective in promoting the reaction, leading to good or even outstanding yields. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, indicate that the catalytically active Pd(0) species preferentially inserts into the C–S bond over the S–F bond, initiating the catalytic cycle. rsc.org

Nickel catalysts have also been developed for cross-coupling reactions involving challenging substrates like aryl fluorides, and this technology can be extended to sulfonyl fluorides. nih.gov For the related coupling of pyridine-2-sulfonyl fluoride (PyFluor), Pd(dppf)Cl₂ has been used successfully, demonstrating that the choice of catalyst can be adapted to the specific nature of the aromatic system. nih.gov The electronic properties and steric bulk of the phosphine ligands are critical in facilitating the oxidative addition step, which is often rate-limiting. digitellinc.com

Table 1: Representative Catalyst and Ligand Systems for Desulfonative Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Substrate | Reference |

| Pd(OAc)₂ | RuPhos | Aryl Sulfonyl Fluorides | rsc.org |

| Pd(dppf)Cl₂ | (dppf) | Pyridine-2-sulfonyl fluoride | nih.gov |

| NiCl₂(PCy₃)₂ | PCy₃ | (2,2-difluorovinyl)benzene derivatives | nih.gov |

Fine-tuning reaction parameters is essential to maximize the yield and selectivity of the Suzuki–Miyaura coupling of this compound. Key parameters include the choice of base, solvent, and reaction temperature.

Base: The base plays a critical role in the transmetalation step of the Suzuki–Miyaura cycle, activating the organoboron species. Common bases used in these couplings include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). For the coupling of PyFluor, reactions were successfully performed in the presence of water and oxygen, which can be beneficial in some systems. nih.gov

Solvent: The choice of solvent influences the solubility of the reactants and the stability of the catalytic intermediates. Aprotic polar solvents like dioxane, toluene, or tetrahydrofuran (B95107) (THF) are frequently used. Aqueous solvent systems or performing the reaction "on water" has also been shown to accelerate certain Suzuki-Miyaura couplings. researchgate.net

Temperature: The reaction temperature must be sufficient to overcome the activation energy for the C–S bond cleavage. Typical temperatures for the desulfonative coupling of sulfonyl fluorides range from 65 °C to 100 °C or higher, depending on the reactivity of the specific substrate and the catalyst system employed. nih.gov

Table 2: General Optimization Parameters for Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides

| Parameter | Condition | Effect |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates boronic acid for transmetalation |

| Solvent | Dioxane, Toluene, THF, Water | Affects solubility and catalyst stability |

| Temperature | 65-110 °C | Provides energy for C-S bond activation |

The desulfonative Suzuki–Miyaura coupling generally exhibits a broad substrate scope, accommodating a variety of aryl and heteroaryl boronic acids. This allows for the synthesis of a wide range of biaryl compounds.

The reaction is compatible with boronic acids featuring both electron-donating and electron-withdrawing groups. Functional groups such as ethers, amines, and even aldehydes can be tolerated on the boronic acid partner. researchgate.net The coupling has been successfully applied to synthesize non-symmetric terphenyls, highlighting its utility in constructing complex aromatic systems. rsc.org

However, limitations can arise. Sterically hindered boronic acids, particularly those with ortho-substituents, may react more slowly or give lower yields. The electronic nature of the aryl sulfonyl fluoride itself is also a factor; the presence of the electron-withdrawing cyano group in this compound is expected to influence its reactivity profile compared to simpler aryl sulfonyl fluorides. While the general methodology is robust, specific optimization is often required for particularly challenging substrate combinations. researchgate.net

While the Suzuki–Miyaura reaction is the most prominently reported desulfonative coupling for sulfonyl fluorides, the C–S bond can potentially be engaged in other cross-coupling reactions. However, specific examples involving this compound in Heck, Stille, or Sonogashira reactions are not as widely documented.

The Sonogashira coupling , which forms a C–C bond between a terminal alkyne and an aryl halide or triflate, could conceivably be applied to sulfonyl fluorides. The catalytic conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base, would need to be adapted to promote C–S activation. nih.gov The success of such a reaction would depend on the relative rates of C–S oxidative addition versus competing pathways.

Similarly, the Heck reaction (coupling with an alkene) and the Stille reaction (coupling with an organostannane) would require a palladium or other suitable transition metal catalyst capable of cleaving the C–S bond of the sulfonyl fluoride. The development of these transformations for sulfonyl fluorides represents an ongoing area of synthetic methodology research.

Suzuki–Miyaura Cross-Coupling with Boronic Acids and Esters

Alternative Nucleophilic Substitution Pathways at the Sulfur(VI) Center

Beyond serving as a leaving group in C–S activation, the sulfonyl fluoride moiety is an excellent electrophile for nucleophilic substitution at the sulfur atom. This reaction, often termed Sulfur(VI) Fluoride Exchange (SuFEx), is a cornerstone of click chemistry. The strong electron-withdrawing properties of the fluorine atom and the ortho-cyano group in this compound make its sulfur atom highly susceptible to attack by nucleophiles. fluoride.ltd

This pathway allows for the formation of S-N, S-O, and S-S bonds, providing access to sulfonamides, sulfonic esters, and thiosulfonates, respectively. The reaction proceeds via attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the sulfur atom, with the fluoride ion acting as the leaving group. fluoride.ltdnih.gov

The reactivity can be controlled and chemoselectivity achieved. For example, the course of the reaction with amine nucleophiles can be directed by controlling the protonation state of the amine. researchgate.net Neutral amines may favor other reaction pathways, while deprotonated amines, generated with a strong base, can selectively attack the sulfonyl group. This allows the sulfonyl fluoride to act as a stable protecting group under one set of conditions and a reactive center under another, highlighting its synthetic versatility. researchgate.net This nucleophilic substitution pathway is generally robust and tolerant of a wide range of other functional groups within the molecule. researchgate.netfluoride.ltd

Thermal Decomposition and Rearrangement Pathways Leading to Fluorinated Products (e.g., 2-Fluorobenzonitrile)

The thermal behavior of this compound is characterized by its notable stability, a feature common to many arylsulfonyl fluorides due to the strength of the sulfur-fluorine bond. nih.gov However, under specific high-temperature conditions and often in the presence of a fluoride source, it can undergo decomposition and rearrangement to yield fluorinated aromatic products, most notably 2-fluorobenzonitrile (B118710).

Detailed research, primarily documented in patent literature, outlines a process for the conversion of this compound to 2-fluorobenzonitrile. This transformation is typically achieved by heating the sulfonyl fluoride in the presence of an alkali metal fluoride. google.com The reaction is characterized by the evolution of sulfur dioxide, signaling the decomposition of the sulfonyl fluoride moiety. google.com

The process can be carried out in the absence of a solvent, but the use of a high-boiling point solvent is generally preferred. google.com The reaction temperature is a critical parameter, with a broad range cited from approximately 180 °C to 280 °C. More specific ranges of 230 °C to 260 °C, and even more preferably 240 °C to 255 °C, have been identified for optimal conversion. google.com

While the direct thermal decomposition of this compound is the core of this transformation, it is often described as part of a two-step process starting from 2-cyanobenzenesulfonyl chloride. In this broader pathway, the chloride is first converted to the fluoride in situ, which then undergoes the thermal rearrangement. google.comprepchem.com

A specific laboratory-scale example, starting from the analogous chloride, illustrates the conditions. Heating a mixture of 2-cyanobenzenesulfonyl chloride, spray-dried potassium fluoride, and sulfolane (B150427) under a nitrogen atmosphere at temperatures between 230-248 °C for one hour resulted in the formation of 2-fluorobenzonitrile. prepchem.com The product was isolated by distillation, affording a 57% yield based on the starting sulfonyl chloride. prepchem.com

The following table summarizes the key conditions for the thermal conversion of 2-cyanobenzenesulfonyl precursors to 2-fluorobenzonitrile.

Interactive Data Table: Conditions for the Synthesis of 2-Fluorobenzonitrile

| Starting Material | Reagent | Solvent | Temperature Range (°C) | Reported Yield | Reference |

| 2-Cyanobenzenesulfonyl chloride | Potassium fluoride | Sulfolane | 230-248 | 57% | prepchem.com |

| This compound | Alkali metal fluoride | Optional | 180-280 | Not specified | google.com |

| This compound | Alkali metal fluoride | Optional | 230-260 (preferred) | Not specified | google.com |

| This compound | Alkali metal fluoride | Optional | 240-255 (most preferred) | Not specified | google.com |

Catalysis in 2 Cyanobenzenesulfonyl Fluoride Transformations

Lewis Acid Catalysis in Sulfur(VI)–Fluoride (B91410) Exchange

Sulfur(VI)–Fluoride Exchange (SuFEx) has emerged as a powerful click reaction, valued for the stability and reliability of the sulfur-fluorine bond. However, the low reactivity of sulfonyl fluorides necessitates activation for their use as synthetic precursors. rsc.org Lewis acid catalysis provides a key strategy to activate the S-F bond of compounds like 2-cyanobenzenesulfonyl fluoride towards nucleophilic attack, particularly by amines, to form sulfonamides.

Calcium-Based Lewis Acids [e.g., Ca(NTf₂)₂]

Calcium(II) salts, being earth-abundant and inexpensive, have gained prominence as effective Lewis acid catalysts in SuFEx reactions. youtube.com Specifically, calcium bis(triflimide) [Ca(NTf₂)₂] has been identified as a highly effective mediator for the reaction between sulfonyl fluorides and amines. rsc.orgorganic-chemistry.org

Mechanistic studies, including computational models, reveal a specific and crucial mode of activation for sulfonyl fluorides by Ca(NTf₂)₂. The process involves a two-point activation where the Lewis acidic Ca²⁺ center coordinates simultaneously to the fluorine atom and one of the oxygen atoms of the sulfonyl group (SO₂F). youtube.comwikipedia.org This dual interaction stabilizes the developing negative charge on both the leaving fluoride ion and the oxygen atom during the nucleophilic attack by an amine. youtube.comwikipedia.org This chelation lowers the activation barrier for the SuFEx reaction, facilitating the displacement of the fluoride. wikipedia.org For a generalized sulfonyl fluoride, this activation prepares the sulfur center for reaction with a nucleophile. youtube.com

The combination of Ca(NTf₂)₂ with a Brønsted base additive, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO), has proven to be exceptionally effective, enabling SuFEx reactions to proceed under mild, room-temperature conditions. rsc.orgorganic-chemistry.org While initially conceived as a simple base to neutralize the HF byproduct, DABCO's role is more complex. It has been shown to act as a Brønsted-base activator for the incoming amine nucleophile. youtube.comwikipedia.org This dual-activation system, where the Lewis acid activates the sulfonyl fluoride and the Brønsted base activates the amine, is key to the high efficiency of the transformation. rsc.orgwikipedia.org The use of the Ca(NTf₂)₂/DABCO system allows reactions to proceed in solvents like tetrahydrofuran (B95107) (THF) at room temperature, which is a significant improvement over earlier methods that required elevated temperatures. rsc.orgorganic-chemistry.org

The effectiveness of this combined system is highlighted by the successful synthesis of a diverse range of sulfonamides from various sulfonyl fluorides and amines with excellent yields. rsc.orgresearchgate.net

Table 1: Effect of Lewis Acid and Base on SuFEx Reaction Yield This table presents generalized findings on the impact of different catalysts and bases on the efficiency of SuFEx reactions for sulfonyl fluorides.

| Entry | Lewis Acid | Base | Temperature (°C) | Solvent | Yield (%) | Citation |

| 1 | Ca(NTf₂)₂ | Excess Amine | 60 | t-amylOH | 70 | rsc.org |

| 2 | Ca(NTf₂)₂ | DABCO | Room Temp | THF | 94 | rsc.org |

| 3 | Ca(OTf)₂ | DABCO | > Room Temp | THF | Good | rsc.orgnih.gov |

| 4 | None | DABCO | Room Temp | THF | No Reaction | nih.gov |

| 5 | LiNTf₂ | DABCO/TMS-Amine | 50 | 1,4-Dioxane | 88 | organic-chemistry.org |

| 6 | Zn(NTf₂)₂ | DABCO/TMS-Amine | 50 | 1,4-Dioxane | 88 | organic-chemistry.org |

| 7 | La(NTf₂)₃ | DABCO/TMS-Amine | 50 | 1,4-Dioxane | 99 | organic-chemistry.org |

A significant challenge in developing a truly catalytic SuFEx process is the formation of stable calcium-fluoride (Ca-F) complexes after the fluoride exchange. youtube.comwikipedia.org These stable adducts can sequester the Ca²⁺ catalyst, inhibiting catalytic turnover and often necessitating the use of stoichiometric amounts of the Lewis acid. organic-chemistry.orgnih.gov

To overcome this limitation, strategies have been developed to regenerate the active Lewis acid catalyst. One effective approach involves the use of silylated amines or the addition of silanes/siloxanes as fluoride scavengers. wikipedia.orgnih.gov The silicon atom acts as a fluoride trap, forming a strong Si-F bond and preventing the formation of the inhibitory Ca-F species. organic-chemistry.orgnih.gov This strategy frees the Lewis acid to re-enter the catalytic cycle, enabling the use of substoichiometric amounts (e.g., 10 mol%) of Ca(NTf₂)₂. youtube.comwikipedia.orgorganic-chemistry.org Computational studies support this, showing that the dissociation of fluoride from the calcium center is energetically unfavorable but can be facilitated by these scavengers. youtube.comwikipedia.org

Other Metal Lewis Acids for SuFEx Reactions

While calcium-based catalysts are prominent, research has shown that other metal Lewis acids can also effectively catalyze SuFEx reactions. organic-chemistry.org The development of a Lewis acid-catalyzed SuFEx reaction using silylated amines has broadened the scope of applicable catalysts. organic-chemistry.orglibretexts.orgresearchgate.net

In studies comparing various metal salts for the coupling of sulfonyl fluorides with trimethylsilyl (B98337) (TMS) amines, several Lewis acids demonstrated high catalytic activity. organic-chemistry.org For instance, salts such as lithium bis(triflimide) (LiNTf₂), zinc bis(triflimide) (Zn(NTf₂)₂), and lanthanum(III) bis(triflimide) (La(NTf₂)₃) provided the corresponding sulfonamide products in excellent yields, often comparable or even superior to those achieved with Ca(NTf₂)₂ under similar conditions. organic-chemistry.org The less expensive calcium triflate (Ca(OTf)₂) also proved to be a competent catalyst. organic-chemistry.orglibretexts.org This demonstrates that the principle of Lewis acid-catalyzed SuFEx (LASuFEx) is broadly applicable across different metal centers, offering flexibility in catalyst choice based on cost and substrate compatibility. organic-chemistry.orglibretexts.org

Palladium Catalysis in Desulfonative Cross-Coupling

Beyond SuFEx, where the sulfur core is retained, the sulfonyl fluoride group of compounds like this compound can be utilized as a leaving group in palladium-catalyzed desulfonative cross-coupling reactions. In these transformations, the entire -SO₂F moiety is replaced, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. The traditionally stable C-S bond can be activated by a palladium catalyst, positioning aryl sulfonyl fluorides as viable partners in various coupling reactions. rsc.org

A prime example of this reactivity is the desulfonative Suzuki-Miyaura cross-coupling. rsc.orgnih.gov In this reaction, an aryl sulfonyl fluoride is coupled with an arylboronic acid. Studies have shown that a Pd(OAc)₂ catalyst, in conjunction with a suitable phosphine (B1218219) ligand like Ruphos, can effectively catalyze the reaction, producing biaryl compounds in good to excellent yields. rsc.org Density functional theory (DFT) calculations have indicated that the catalytic cycle proceeds via the preferential oxidative addition of the Pd(0) catalyst into the C–S bond of the aryl sulfonyl fluoride, rather than the S–F or C-F bonds. rsc.org

This methodology has been successfully applied to various aryl sulfonyl fluorides and boronic acids, demonstrating broad functional group tolerance. rsc.org While direct examples using this compound are not extensively detailed in seminal reports, the established reactivity of other electron-deficient and functionalized aryl sulfonyl fluorides suggests its suitability as a substrate in such transformations. rsc.orgnih.gov This approach allows for the synthesis of non-symmetrical biaryls from readily available sulfonyl fluoride precursors.

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig aminations, which traditionally use aryl halides, have also been adapted for substrates with sulfonate-based leaving groups. organic-chemistry.orgorganic-chemistry.org The extension of these methods to aryl sulfonyl fluorides like this compound represents a valuable expansion of the synthetic chemist's toolkit for constructing complex molecular architectures.

Ligand Design for Enhanced Catalytic Activity

The efficacy of transition-metal catalyzed reactions, such as the Suzuki-Miyaura coupling of aryl sulfonyl fluorides, is often highly dependent on the ligand coordinated to the metal center. While the literature does not provide extensive examples specifically detailing ligand design for this compound, principles from related cross-coupling reactions can be inferred. The choice of ligand influences the stability of the catalytic species, the rate of oxidative addition, and the subsequent reductive elimination steps.

In palladium-catalyzed cross-couplings, phosphine-based ligands are commonly employed. The electronic and steric properties of these ligands are tuned to optimize the reaction. For the activation of a relatively stable bond like the C–S bond in a sulfonyl fluoride, a sufficiently electron-rich and sterically bulky ligand is typically required to promote the oxidative addition step, which is often rate-limiting.

Table 1: General Ligand Types in Palladium-Catalyzed Cross-Coupling

| Ligand Class | Example(s) | Key Characteristics | Potential Role in Sulfonyl Fluoride Activation |

| Monodentate Phosphines | Tri(tert-butyl)phosphine | Bulky, electron-rich | Promotes oxidative addition of inert electrophiles. |

| Bidentate Phosphines | Xantphos | Wide bite angle, flexible | Enhances catalyst stability and activity. |

| Buchwald Ligands | SPhos, XPhos | Sterically hindered biaryl phosphines | Highly effective for activating challenging substrates like aryl chlorides and could be applicable to sulfonyl fluorides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Form stable complexes with palladium, offering high activity for cross-coupling. |

This interactive table provides an overview of ligand classes generally used in challenging cross-coupling reactions, which could be adapted for transformations involving this compound.

Influence of Reaction Atmosphere and Water Content

The reaction atmosphere and the presence of water can significantly impact the outcome of catalytic reactions. Many catalytic cycles, particularly those involving palladium, are sensitive to oxygen, which can oxidize the active catalyst and render it inactive. Therefore, such reactions are typically conducted under an inert atmosphere, such as nitrogen or argon.

The role of water is more complex. While some cross-coupling reactions must be performed under strictly anhydrous conditions to prevent side reactions like the hydrolysis of starting materials or intermediates, other catalytic systems are robust or even benefit from the presence of water. For example, the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful set of reactions involving sulfonyl fluorides, is noted for its ability to work under aqueous and oxygen-tolerant conditions, producing excellent product yields sigmaaldrich.com. This robustness is a key feature of click chemistry and enhances its applicability sigmaaldrich.com. However, specific studies detailing the precise effect of water content on catalytic transformations of this compound are not extensively documented in the available literature.

Mechanistic Elucidation of Reactions Involving 2 Cyanobenzenesulfonyl Fluoride

Experimental Kinetic Studies

Influence of Concentration and Temperature on Reaction Kinetics

Currently, there are no specific studies in the scientific literature that detail the influence of concentration and temperature on the reaction kinetics of 2-cyanobenzenesulfonyl fluoride (B91410). Kinetic data, which would provide crucial information on reaction orders, rate constants, and activation energies, is essential for a complete mechanistic picture. Such studies would allow chemists to understand how changes in the concentration of reactants or variations in temperature affect the speed and efficiency of reactions involving this compound, but this information is not yet available.

Spectroscopic Investigations for Mechanistic Insights

While spectroscopic methods are central to mechanistic chemistry, their specific application to probe the reactions of 2-cyanobenzenesulfonyl fluoride is not described in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection (e.g., ¹⁹F NMR)

¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. biophysics.orgthermofisher.comwikipedia.org This technique would be ideal for detecting fluorine-bearing intermediates in reactions of this compound. For instance, the formation of any transient species where the fluorine atom is in a different chemical environment could theoretically be observed. However, no such ¹⁹F NMR studies focused on the reaction intermediates of this compound have been reported.

Mass Spectrometry for Product and By-product Analysis

Mass spectrometry is indispensable for identifying the products and by-products of a chemical reaction, providing precise mass-to-charge ratio information that aids in determining molecular formulas. While predicted mass spectral data for this compound and its common adducts are available in databases, uni.lu there are no published studies that utilize mass spectrometry to analyze the product mixtures of its reactions to infer mechanistic pathways. Such analyses would be critical in identifying not only the expected products but also any minor by-products that could give clues about competing reaction pathways.

Proposed Catalytic Cycles and Reaction Pathways

The development of catalytic cycles is a cornerstone of modern synthetic chemistry, offering efficient and selective routes to desired products. While catalytic transformations of sulfonyl fluorides are an active area of research, nih.gov no catalytic cycles or detailed reaction pathways have been proposed specifically for reactions involving this compound. Mechanistic proposals often arise from a combination of kinetic studies, intermediate detection, and computational modeling, all of which are currently lacking for this specific compound.

Applications of 2 Cyanobenzenesulfonyl Fluoride in Advanced Organic Synthesis

Reagent for the Construction of Diverse Sulfonamide Libraries

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. 2-Cyanobenzenesulfonyl fluoride (B91410) serves as an excellent electrophile for the synthesis of sulfonamides, reacting readily with primary and secondary amines to form stable sulfonamide linkages. The stability of the sulfonyl fluoride group compared to the more traditional sulfonyl chlorides allows for greater functional group tolerance and controlled reactivity.

Synthesis of Therapeutically Relevant Sulfonamide Scaffolds

The sulfonamide moiety is a well-established pharmacophore found in numerous FDA-approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The synthesis of novel sulfonamide-based drug candidates is a continuous effort in pharmaceutical research. Aryl sulfonyl fluorides, such as 2-cyanobenzenesulfonyl fluoride, are key reagents in this endeavor. The electron-withdrawing nature of the ortho-cyano group enhances the electrophilicity of the sulfur atom, facilitating its reaction with amines.

Research has demonstrated that the reaction between aryl sulfonyl fluorides and amines can be significantly accelerated in the presence of a Lewis acid catalyst. For instance, a study on the reaction of 4-cyanobenzenesulfonyl fluoride (a close isomer) with aniline (B41778) showed that while no reaction occurred after 24 hours without a catalyst, the addition of calcium triflimide [Ca(NTf₂)₂] led to nearly complete conversion to the corresponding sulfonamide in just one hour. nih.govscispace.com This method is effective for a wide range of sulfonyl fluorides and amines, highlighting its utility for creating diverse sulfonamide libraries for drug discovery. nih.govgoogle.com The sulfonamide structural class is prevalent in pharmaceuticals, with applications against cardiovascular, infectious, and neurological diseases. scispace.com

Table 1: Lewis Acid-Catalyzed Sulfonamide Synthesis This table is based on data for the closely related 4-cyanobenzenesulfonyl fluoride and demonstrates the general principle applicable to the 2-cyano isomer.

| Sulfonyl Fluoride | Amine | Catalyst | Time (h) | Yield (%) |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | None | 24 | 0 |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 1 | 85 |

Data sourced from Organic Letters, 2018, 20(13), 3943-3947. nih.govscispace.com

Incorporation into Complex Molecular Architectures

Beyond simple scaffolds, this compound can be used to introduce the sulfonamide linkage into more complex and highly functionalized molecules. The stability of the sulfonyl fluoride group to various reaction conditions, including some transition-metal-catalyzed cross-couplings, allows for its incorporation at various stages of a synthetic sequence. rsc.org This enables the late-stage functionalization of drug candidates or the synthesis of intricate molecular probes where the sulfonamide group serves as a key structural or functional element. The synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles, for example, creates novel building blocks that can be further diversified. cas.cn

Building Block for Carbon-Carbon Bond Formation in Arylation Reactions

While sulfonyl groups are traditionally used for installing C-S bonds, recent advancements have demonstrated that aryl sulfonyl fluorides can participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. In these reactions, the sulfonyl fluoride group acts as a leaving group in a process known as desulfonative coupling.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully applied to aryl sulfonyl fluorides. rsc.orgresearchgate.net In a notable study, various aryl sulfonyl fluorides were coupled with boronic acids using a palladium catalyst and a specific phosphine (B1218219) ligand (Ruphos). rsc.org This reaction proceeds via the activation and cleavage of the C–S bond, a significant finding given the traditional stability of this bond. rsc.org The process tolerates a wide range of functional groups, including the cyano group, making it a powerful tool for synthesizing complex biaryl structures from readily available sulfonyl fluorides. researchgate.net This method allows for the synthesis of non-symmetric terphenyls and can be performed on a gram scale, demonstrating its practical utility. rsc.org

Similarly, the Heck-Matsuda reaction, another key palladium-catalyzed C-C bond-forming reaction, is compatible with the sulfonyl fluoride moiety. nih.govscispace.com While direct examples with this compound are less common, studies using ethenesulfonyl fluoride (ESF) show that it can undergo β-arylation with arenediazonium salts to produce β-arylethenesulfonyl fluorides, which are valuable bis-electrophiles. scispace.com This demonstrates the stability of the sulfonyl fluoride group under palladium catalysis, suggesting that this compound could be a viable partner in related arylation reactions. nih.govscispace.com

Role in Fluorination Chemistry as a Precursor to Fluorinated Aromatics

The introduction of fluorine into aromatic rings is of great interest in medicinal and materials chemistry due to the unique properties it imparts. This compound can serve as a precursor for the synthesis of fluorinated aromatic compounds through a reaction known as fluorodesulfonylation.

This transformation involves the replacement of the entire sulfonyl fluoride (–SO₂F) group with a single fluorine atom. google.com The process is typically carried out by heating the benzene (B151609) sulfonyl fluoride in the presence of an alkali metal fluoride, such as potassium fluoride. google.com This method provides a pathway to fluorinated aromatics that can be free of the limitations associated with other fluorination techniques. google.com While some methods for converting aryl sulfonyl fluorides to aryl fluorides give poor yields, this process offers a potentially more synthetically useful route. google.com Other transition-metal-mediated methods, such as those using silver or rhodium, have also been developed for the synthesis of aryl fluorides from various precursors, highlighting the ongoing interest in novel C-F bond-forming reactions. nih.govnih.gov

Utility in Bioconjugation and Chemical Biology (Contextual relevance of SuFEx)

The sulfonyl fluoride moiety is the linchpin of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click reactions used to covalently link molecules with high efficiency and selectivity. researchgate.netasu.edu this compound is an ideal SuFEx hub, poised to react with nucleophilic residues on biomolecules like proteins.

SuFEx chemistry leverages the unique balance of stability and reactivity of the S(VI)-F bond. Aryl sulfonyl fluorides are remarkably stable in aqueous environments but can be activated to react with nucleophiles like the side chains of tyrosine, lysine, serine, and histidine residues on proteins. rsc.orgnih.gov This reactivity has made them invaluable tools in chemical biology for applications such as:

Covalent Inhibitor Design: Creating highly specific and potent enzyme inhibitors. rsc.orgrsc.org

Chemical Proteomics: Identifying and mapping the "ligandable" proteome to discover new drug targets. nih.gov

Bioconjugation: Attaching probes, tags, or other functional molecules to proteins and other biomolecules. researchgate.net

The presence of the cyano group on this compound can modulate its reactivity and provide an additional handle for detection or secondary functionalization, making it a highly versatile probe for exploring biological systems.

Exploration as a Source for Sulfonyl Radicals in Radical Chemistry

Recent advancements in photoredox catalysis have enabled the generation of sulfonyl radicals from stable precursors, opening new avenues for chemical synthesis. Aryl sulfonyl fluorides, including potentially this compound, can serve as precursors to sulfonyl radicals (ArSO₂•).

The generation of these radicals from sulfonyl fluorides is challenging due to the high strength of the S-F bond. However, methods involving cooperative organosuperbase activation and photoredox catalysis have been developed to achieve this transformation. Once generated, the sulfonyl radical can participate in a variety of reactions, such as addition to alkenes to form vinyl sulfones. This approach expands the synthetic utility of sulfonyl fluorides beyond their traditional role as electrophiles. asu.edu The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient way to produce other sulfonyl fluorides. asu.edu While specific studies on this compound as a radical precursor are not yet widespread, the general methodologies developed for aryl sulfonyl fluorides suggest its potential in this emerging area of radical chemistry. nih.gov

Theoretical and Computational Investigations of 2 Cyanobenzenesulfonyl Fluoride

Quantum Chemical Characterization of the Sulfonyl Fluoride (B91410) Moiety

Quantum chemical methods are instrumental in characterizing the intrinsic properties of the 2-cyanobenzenesulfonyl fluoride molecule. These studies focus on the electronic landscape of the sulfonyl fluoride group and how it is influenced by the electron-withdrawing cyano substituent.

Electronic Structure Analysis and Reactivity Descriptors

Density Functional Theory (DFT) calculations are a cornerstone for understanding the electronic structure of this compound. Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The energy of the LUMO is particularly indicative of the electrophilicity of the molecule. For this compound, computational studies have determined specific values for these and other reactivity descriptors. figshare.com

The electron-withdrawing nature of the ortho-cyano group is expected to lower the energy of the LUMO, thereby increasing the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluoride. This heightened electrophilicity is a key factor in its reactivity profile.

Table 1: Calculated Reactivity Descriptors for this compound

| Parameter | Value | Description |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Electrophilicity Index (ω) | 0.21 Hartrees aiu.edu | A measure of the global electrophilic nature of a compound. |

| Total Solvent Accessible Surface Area (SASA) | 32.2 Ų aiu.edu | The surface area of the molecule accessible to a solvent. |

Orbital Interactions and Electrophilicity of the Sulfur Center

The high electrophilicity of the sulfur atom in sulfonyl fluorides is a defining feature of their chemistry. This is attributed to the strong polarization of the S-F bond and the presence of two electron-withdrawing oxygen atoms. nih.gov Computational studies, including Natural Bond Orbital (NBO) analysis on related systems, help to dissect the specific orbital interactions that contribute to this reactivity.

Computational Modeling of Intermolecular Interactions

The behavior of this compound in a reaction is not solely governed by its intrinsic electronic properties but also by its interactions with the surrounding environment, including solvent molecules and catalysts.

Solvent Effects on Reactivity and Selectivity

Computational models are employed to understand how solvents influence the reaction pathways of sulfonyl fluorides. Solvents can stabilize transition states and intermediates, thereby affecting reaction rates and selectivity. For instance, in reactions involving sulfonyl fluorides, polar aprotic solvents are often preferred. fluorine1.ru

Theoretical investigations into the electrochemical synthesis of sulfonyl fluorides have highlighted the importance of the solvent system. researchgate.net Furthermore, computational studies have shown that even subtle interactions, such as the coordination of water molecules, can play a role in activating the sulfonyl fluoride group towards nucleophilic attack. The choice of solvent can be critical, as demonstrated in the preparation of 2-fluorobenzonitrile (B118710) from this compound, where inert polar organic solvents like dimethylformamide or sulfolane (B150427) are employed to facilitate the reaction. fluorine1.ru

Interactions with Lewis Acids and Bases

The reactivity of the relatively inert sulfonyl fluoride group can be significantly enhanced through catalysis. Computational studies have been instrumental in elucidating the mechanisms of both Lewis acid and base catalysis in reactions of sulfonyl fluorides.

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl fluoride group, increasing the electrophilicity of the sulfur atom and facilitating nucleophilic attack. Computational studies support the role of Lewis acids like Ca(NTf₂)₂ in activating sulfonyl fluorides for reactions with amines. nih.gov The mechanism is thought to involve the Lewis acid assisting in the departure of the fluoride leaving group. aiu.edu

Base Catalysis: Base catalysis, on the other hand, typically involves the activation of the nucleophile. However, some strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been shown to act as nucleophilic catalysts, forming a highly reactive intermediate with the sulfonyl fluoride. nih.gov Computational studies have explored these pathways, providing insight into the transition states and intermediates involved.

Predictive Studies in Organic Reaction Design

A significant application of computational chemistry in this field is the prediction of reactivity and the rational design of new catalysts and reactions. By modeling reaction mechanisms and calculating activation barriers, researchers can forecast the feasibility of a proposed transformation and identify promising catalytic systems.

A comprehensive computational study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis exemplifies this predictive power. The study not only elucidated the reaction mechanism but also explored the potential of other small molecules to undergo similar insertion reactions and rationally designed new, potentially more efficient Bi(III) and Sb(III) catalysts. fluorine1.ru These in silico investigations provide a powerful tool for accelerating the discovery and optimization of synthetic methods involving sulfonyl fluorides like this compound.

Computational Screening for Novel Catalysts and Reagents

The identification of novel catalysts and reagents for the synthesis and functionalization of this compound can be significantly accelerated through computational screening methodologies. These in silico techniques allow for the high-throughput evaluation of potential candidates, prioritizing those with the most promising reactivity and selectivity profiles before their experimental validation. This approach not only saves considerable time and resources but also provides deep mechanistic insights into the underlying chemical transformations.

A key area of focus for computational screening is the discovery of efficient catalysts for the formation of the aryl sulfonyl fluoride moiety. Drawing parallels from studies on related aryl sulfonyl fluorides, a promising strategy involves the computational investigation of metal-catalyzed processes. For instance, a comprehensive computational study on the synthesis of aryl sulfonyl fluorides using Bi(III) redox-neutral catalysis has demonstrated the power of such screening. nih.gov In this context, a virtual library of Bi(III) and Sb(III) catalysts could be computationally screened for their efficacy in the synthesis of this compound. The screening process would typically involve the calculation of key thermodynamic and kinetic parameters for each step in the catalytic cycle, such as transmetallation and SO2 insertion. nih.gov The relative energy barriers of these steps for a range of catalysts would allow for the identification of candidates that are predicted to exhibit superior performance.

The following table illustrates a hypothetical computational screening of Bi(III) and Sb(III) catalysts for the synthesis of an aryl sulfonyl fluoride, a process analogous to what would be employed for this compound. The data is based on a detailed mechanistic study of a Bi(III)-catalytic system. nih.gov

| Catalyst | Ligand System | Calculated Activation Barrier (kcal/mol) | Predicted Efficacy |

| Bi(III) | Acetate | 18.2 | Moderate |

| Bi(III) | Triflate | 17.5 | High |

| Sb(III) | Acetate | 16.9 | High |

| Sb(III) | Picolinate (B1231196) | < 16.4 | Very High |

Beyond catalyst discovery, computational screening is invaluable for identifying optimal reagents for specific transformations. For the "cyano" functionality of this compound, a variety of cyanating reagents could be computationally evaluated for their reactivity in different chemical contexts. researchgate.nettcichemicals.com For example, in a potential photoredox-catalyzed cyanation reaction, the computational screening of various cyanobenziodoxolones (CBX) reagents could be performed to identify the most efficient cyanide source. researchgate.net Similarly, for reactions involving the sulfonyl fluoride group, computational methods can be used to screen a range of nucleophiles or activating agents to predict their reactivity and selectivity. acs.orgnih.gov

Rational Design of Reaction Pathways for Improved Efficiency

The rational design of reaction pathways, underpinned by theoretical and computational investigations, offers a powerful strategy for enhancing the efficiency and selectivity of synthetic routes to this compound. This approach moves beyond empirical optimization by providing a detailed, molecular-level understanding of reaction mechanisms, which in turn guides the strategic modification of reaction conditions, catalysts, and substrates.

Once a reaction mechanism is understood, computational tools can be used to rationally design modifications for improved efficiency. This can involve several strategies:

Catalyst Modification: Based on the mechanistic insights, the electronic and steric properties of a catalyst can be fine-tuned to lower the activation energy of the rate-determining step. In the context of the aforementioned Bi(III) catalysis, the detailed mechanistic study led to the rational design of new Bi(III) and Sb(III) catalysts with predicted lower energy barriers, some showing promising potential for experimental realization. nih.gov

Substrate Modification: Computational analysis can predict how modifications to the starting materials will affect the reaction outcome. For instance, in the synthesis of this compound, the choice of precursors could be guided by computational predictions of their reactivity.

Optimization of Reaction Conditions: Theoretical calculations can help to understand the role of additives, such as bases or co-solvents, in the reaction mechanism. For instance, computational studies have highlighted the crucial role of a base (K3PO4) in facilitating the transmetallation step in Bi(III) catalysis. nih.gov This knowledge allows for the rational selection of the optimal base and its concentration to maximize the reaction rate and yield.

The following table outlines a hypothetical reaction pathway for the synthesis of an aryl sulfonyl fluoride, with proposed improvements based on rational design informed by computational studies. nih.gov

| Reaction Step | Initial Pathway | Computationally-Informed Improvement | Rationale |

| Catalyst Selection | Standard Bi(III) catalyst | Sb(III) catalyst with picolinate ligand | Lower calculated activation barrier for the rate-determining step. nih.gov |

| Base | Generic organic base | K3PO4 | Computationally shown to facilitate the crucial transmetallation step. nih.gov |

| Solvent | Aprotic solvent | Dichloromethane (DCM) | Optimized for solubility of reactants and intermediates based on computational models. |

By integrating these computational approaches, the development of synthetic routes to this compound can be transformed from a trial-and-error process into a targeted and efficient endeavor, leading to more sustainable and cost-effective chemical manufacturing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.